molecular formula C11H23N B1416243 N-(pentan-3-yl)cyclohexanamine CAS No. 51609-04-2

N-(pentan-3-yl)cyclohexanamine

Cat. No.: B1416243
CAS No.: 51609-04-2
M. Wt: 169.31 g/mol
InChI Key: CXYLGIIDNWQTIJ-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)cyclohexanamine is a secondary amine featuring a cyclohexylamine backbone substituted with a pentan-3-yl group (C₅H₁₁) at the nitrogen atom. While direct data on this compound is absent in the provided evidence, its structure can be inferred from its systematic name. The molecular formula is C₁₁H₂₃N, with a molecular weight of 169.31 g/mol. The pentan-3-yl group introduces a branched aliphatic chain, likely enhancing lipophilicity compared to simpler cyclohexanamine derivatives.

Properties

CAS No.

51609-04-2

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-pentan-3-ylcyclohexanamine

InChI

InChI=1S/C11H23N/c1-3-10(4-2)12-11-8-6-5-7-9-11/h10-12H,3-9H2,1-2H3

InChI Key

CXYLGIIDNWQTIJ-UHFFFAOYSA-N

SMILES

CCC(CC)NC1CCCCC1

Canonical SMILES

CCC(CC)NC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Diversity and Molecular Properties

The table below compares N-(pentan-3-yl)cyclohexanamine with key analogs from the evidence, focusing on substituent type, molecular weight, synthesis yields, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Synthesis Yield Key Properties/Observations Source
This compound C₁₁H₂₃N 169.31 Aliphatic (branched) Not reported Predicted higher lipophilicity [Inferred]
N-Methyldicyclohexylamine C₁₃H₂₅N 195.35 Cyclohexyl (bulky) Not reported Requires protective equipment ; higher molecular weight
Compound 57 (N-(2-methyl-1-(4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)propyl)cyclohexanamine) C₂₀H₂₉N₃ 323.47 Heterocyclic (triazole) 50% Solid state; confirmed via NMR/HRMS
N-Methylcyclohexanamine C₇H₁₅N 113.20 Methyl (small) Not reported Volatile; data from NIST
N-[1-(3-bromophenyl)ethyl]cyclohexanamine C₁₅H₂₂BrN 296.25 Aromatic (bromophenyl) Not reported Likely UV-active due to aromatic ring
Key Observations:
  • Substituent Effects: The pentan-3-yl group in the target compound provides moderate lipophilicity, intermediate between small methyl groups (N-Methylcyclohexanamine) and bulky cyclohexyl groups (N-Methyldicyclohexylamine). Heterocyclic substituents (e.g., triazole in Compound 57 ) increase polarity, affecting solubility and biological activity.
  • Synthesis and Purification :

    • Similar compounds (e.g., Compounds 57–60 ) are synthesized via GP5/GP6 methods, purified by silica gel chromatography, and characterized via NMR/HRMS. Yields range from 35–61%, suggesting that this compound may follow analogous synthetic pathways.
  • Physical State :

    • Aliphatic-substituted cyclohexanamines (e.g., Compound 58 ) often exist as oils, while heterocyclic or aromatic analogs (e.g., Compound 57 ) may crystallize as solids.

Pharmacological and Reactivity Insights

  • Lipophilicity : The pentan-3-yl group likely enhances membrane permeability compared to methyl or aromatic substituents, making it relevant in drug design.

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